11-Methylnonadec-1-ene

Physical chemistry Thermodynamics Distillation

11-Methylnonadec-1-ene (also designated 1-Decene dimer) is a branched C20 terminal alkene possessing a methyl substituent at the 11-position , a structural feature that distinguishes it from both linear C19 1-alkenes and saturated methyl-branched C20 alkanes. Its molecular formula is C20H40 with a molecular weight of 280.53 g/mol.

Molecular Formula C20H42
Molecular Weight 282.5 g/mol
CAS No. 17438-89-0
Cat. No. B182365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylnonadec-1-ene
CAS17438-89-0
Molecular FormulaC20H42
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)CCCCCCCC
InChIInChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3
InChIKeyFFVPRSKCTDQLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methylnonadec-1-ene (CAS 17438-89-0): Procurement-Relevant Physicochemical Profile and Structural Differentiation


11-Methylnonadec-1-ene (also designated 1-Decene dimer) is a branched C20 terminal alkene [1] possessing a methyl substituent at the 11-position , a structural feature that distinguishes it from both linear C19 1-alkenes and saturated methyl-branched C20 alkanes. Its molecular formula is C20H40 with a molecular weight of 280.53 g/mol [2]. The compound is a hydrophobic hydrocarbon with predicted logP ~10.69 and is commercially recognized for its utility as a low-viscosity synthetic base stock and chemical intermediate [3].

Why Generic Substitution Fails: Structural Determinants of 11-Methylnonadec-1-ene Differentiation


Substitution with a linear 1-alkene (e.g., 1-nonadecene) or a saturated methyl-branched alkane (e.g., 2-methylnonadecane) is not performance-equivalent. 11-Methylnonadec-1-ene contains both a terminal double bond for reactivity and a mid-chain methyl branch that disrupts crystallinity [1]. The combination imparts a distinct boiling point of 348.6±9.0 °C (vs. 328.0±5.0 °C for 1-nonadecene) and a flash point of 208.2±3.9 °C (vs. 163.7±9.5 °C for 1-nonadecene) , while the retained alkene functionality permits further derivatization—unlike fully saturated analogues [2]. These differences directly impact material selection where volatility, oxidative stability, or post-functionalization potential are critical specifications.

11-Methylnonadec-1-ene: Comparative Quantitative Evidence for Scientific and Industrial Selection


Boiling Point Elevation Relative to Linear 1-Nonadecene

11-Methylnonadec-1-ene exhibits a significantly higher predicted boiling point (348.6±9.0 °C at 760 mmHg) compared to the linear 1-alkene analogue 1-nonadecene (328.0±5.0 °C at 760 mmHg) . The ~20.6 °C elevation is attributable to the mid-chain methyl branch increasing molecular mass and van der Waals interactions [1].

Physical chemistry Thermodynamics Distillation

Elevated Flash Point and Reduced Fire Hazard vs. 1-Nonadecene

The predicted flash point of 11-methylnonadec-1-ene is 208.2±3.9 °C , markedly higher than that of the linear 1-nonadecene (163.7±9.5 °C) , representing a Δ~44.5 °C improvement.

Safety Process engineering Flammability

Retention of Terminal Alkene Reactivity Absent in Saturated Methylalkanes

11-Methylnonadec-1-ene retains a terminal C=C double bond (SMILES: CCCCCCCCC(C)CCCCCCCCC=C) [1] enabling further oligomerization to C40 dimers (kinematic viscosity 6.4 cSt at 100 °C, VI=147) [2] and hydrogenation to saturated 9,10-dimethyloctadecane . Saturated methyl-branched C20 alkanes (e.g., 2-methylnonadecane, 9-methylnonadecane) lack this reactive handle .

Synthetic chemistry Oligomerization Functionalization

Enhanced Lipophilicity vs. Linear 1-Nonadecene

11-Methylnonadec-1-ene has a predicted logP of 10.69 , whereas the linear 1-nonadecene has a predicted logP of 10.34 , a difference of 0.35 log units.

Partitioning Formulation Environmental fate

11-Methylnonadec-1-ene: Evidence-Based Application Scenarios for Procurement and Research


Synthetic Lubricant Base Stocks and Low-Viscosity PAO Precursors

11-Methylnonadec-1-ene serves as the key C20 dimer intermediate for producing low-viscosity polyalphaolefin (PAO) lubricants (e.g., 2 cSt PAO) [1]. Its terminal alkene enables controlled oligomerization to C40 dimers exhibiting kinematic viscosity of 6.4 cSt at 100 °C and viscosity index 147 [2], meeting specifications for heat transfer fluids and low-temperature hydraulic oils [3]. The elevated flash point of 208.2 °C vs. 1-nonadecene's 163.7 °C confers safety advantages during high-temperature processing .

Chemical Intermediate for Hydrophobic Functional Derivatives

The retained terminal double bond permits hydroformylation, oxymercuration-demercuration to tertiary alcohols (e.g., 2-octyl-2-dodecanol), or hydrogenation to saturated emollients [4]. Unlike saturated C20 methylalkanes which lack reactive handles, 11-methylnonadec-1-ene can be elaborated into surfactants, plasticizers, and specialty monomers for hydrophobic acrylic copolymers [5].

High-Temperature Distillation and Separation Processes

The boiling point of 348.6±9.0 °C (vs. 328.0±5.0 °C for 1-nonadecene) permits effective separation from lower-boiling C19 alkene impurities via fractional distillation. This property is leveraged in the purification of 1-decene dimer from oligomerization reaction mixtures where linear 1-alkenes are present as byproducts [6].

Oil-Base Drilling Fluids and Specialty Hydrocarbon Formulations

As disclosed in patent literature, the dimer of 1-decene is employed in non-toxic oil-base drilling muds [7]. Its branched structure contributes to improved low-temperature fluidity and reduced pour point compared to linear paraffinic counterparts, while the absence of aromatic content aligns with environmental regulations for offshore drilling operations [8].

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